N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Overview
Description
N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide is a complex organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of a thiophene ring, a morpholine ring, and an ethoxyphenyl group
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the morpholine ring: This can be done by reacting the sulfonylated thiophene with morpholine under reflux conditions.
Addition of the ethoxyphenyl group: This final step involves the coupling of the morpholinylsulfonyl thiophene with an ethoxyphenyl derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of a strong base like sodium hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylureas have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonylurea group is known to bind to certain proteins, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide can be compared with other sulfonylurea compounds, such as:
Glibenclamide: Used as an antidiabetic agent, it has a similar sulfonylurea structure but different substituents.
Tolbutamide: Another antidiabetic drug with a simpler structure and different pharmacological properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease, it contains a sulfonylurea group but has a different mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-2-24-14-5-3-13(4-6-14)18-17(20)16-11-15(12-25-16)26(21,22)19-7-9-23-10-8-19/h3-6,11-12H,2,7-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXFXNREOBYPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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